![molecular formula C22H20N2O3 B2981457 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-07-8](/img/structure/B2981457.png)
3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly. Pyrimidine itself is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Anticancer Agents
The pyridopyrimidine scaffold has attracted attention in cancer research due to its diverse biological activities. Researchers have explored derivatives of this compound as potential anticancer agents. For instance, palbociclib , a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment, contains a pyridopyrimidine moiety . Investigating the structure-activity relationship of these derivatives can lead to novel cancer therapies.
Antifungal and Antibacterial Properties
Studies have evaluated pyridopyrimidine derivatives for their antimicrobial effects. These compounds exhibit activity against various pathogens, including fungi and bacteria. For example, synthesized derivatives have been tested against Botrytis cinerea , Colletotrichum arachidicola , Alternaria solani , Gibberella zeae , Sclerotinia sclerotiorum , and Rhizoctonia cerealis . Further research in this area could yield new antimicrobial agents.
Dihydrofolate Reductase (DHFR) Inhibition
Some pyridopyrimidine derivatives, such as piritrexim , inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. DHFR inhibitors have potential as antitumor agents . Investigating the mechanism of action and optimizing these compounds could enhance their therapeutic efficacy.
Rheumatoid Arthritis Treatment
While not yet fully explored, certain pyridopyrimidine derivatives, including dilmapimod , have shown promise in treating rheumatoid arthritis . Further studies are needed to elucidate their anti-inflammatory mechanisms and evaluate their clinical efficacy.
Neurological Disorders
Although less explored, pyridopyrimidine derivatives may hold potential in treating neurological disorders. Investigating their effects on neurotransmitter systems, neuroprotection, and neuroinflammation could lead to novel therapeutic strategies.
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, often target enzymes such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase . These enzymes play crucial roles in various biological processes, including cell growth and division, signal transduction, and metabolism .
Mode of Action
Compounds of this class are known to interact with their targets, often inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets of this compound, it may affect pathways related to cell growth and division, signal transduction, and metabolism .
Pharmacokinetics
It is mentioned that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Compounds of this class are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
properties
IUPAC Name |
3-butyl-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-11-9-14(2)10-12-15)23-21-18(22(24)26)19(25)16-7-5-6-8-17(16)27-21/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZAXKCJRFFKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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